2-Bromo-4-chloro-1-fluoro-3-methylbenzene
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Overview
Description
2-Bromo-4-chloro-1-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H5BrClF. It is a halogenated derivative of methylbenzene (toluene) and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-fluoro-3-methylbenzene typically involves the halogenation of 3-methylbenzene (toluene) through a series of substitution reactions. One common method is the stepwise introduction of halogen atoms using specific reagents and catalysts under controlled conditions. For example:
Chlorination: Chlorine (Cl2) can be introduced using similar catalytic conditions.
Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Br, Cl, F) can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Electrophilic Aromatic Substitution: The methyl group and halogen atoms can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4), nitric acid (HNO3), or acyl chlorides (RCOCl) in the presence of catalysts.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, or acyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-1-fluoro-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets and pathways. The halogen atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The presence of multiple halogens can enhance the compound’s ability to undergo substitution and addition reactions, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-1-fluoro-3-methylbenzene: C7H5BrClF
1-Bromo-4-chloro-3-fluoro-2-methylbenzene: C7H5BrClF
2-Bromo-4-fluoro-1-methylbenzene: C7H6BrF
1-Bromo-2-chloro-4-fluoro-3-methylbenzene: C7H5BrClF
Uniqueness
This compound is unique due to its specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for targeted synthetic applications and research.
Properties
Molecular Formula |
C7H5BrClF |
---|---|
Molecular Weight |
223.47 g/mol |
IUPAC Name |
3-bromo-1-chloro-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C7H5BrClF/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChI Key |
MJYCSAXOCFDQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)Cl |
Origin of Product |
United States |
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